![molecular formula C15H14N2O B15222772 N-Methyl-1-(2-phenylbenzo[d]oxazol-5-yl)methanamine](/img/structure/B15222772.png)
N-Methyl-1-(2-phenylbenzo[d]oxazol-5-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-1-(2-phenylbenzo[d]oxazol-5-yl)methanamine is a compound belonging to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(2-phenylbenzo[d]oxazol-5-yl)methanamine typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under various reaction conditions. One common method involves the use of 2-aminophenol and benzaldehyde in the presence of a catalyst such as boron trifluoride etherate (BF3·Et2O) in a solvent like 1,4-dioxane, followed by methylation of the resulting benzoxazole derivative .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-1-(2-phenylbenzo[d]oxazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of benzoxazole derivatives .
Aplicaciones Científicas De Investigación
N-Methyl-1-(2-phenylbenzo[d]oxazol-5-yl)methanamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as a tyrosine kinase inhibitor and its potential use in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence and conductivity
Mecanismo De Acción
The mechanism of action of N-Methyl-1-(2-phenylbenzo[d]oxazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit tyrosinase, an enzyme involved in melanin synthesis, by binding to its active site and preventing substrate access. This inhibition can lead to depigmentation effects, making it a potential candidate for skin-whitening agents .
Comparación Con Compuestos Similares
Similar Compounds
Benzoxazole: The parent compound, known for its wide range of biological activities.
Isoxazole: A similar heterocyclic compound with oxygen and nitrogen atoms at different positions.
Oxadiazole: Another related compound with a five-membered ring containing oxygen and nitrogen atoms.
Uniqueness
N-Methyl-1-(2-phenylbenzo[d]oxazol-5-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Propiedades
Fórmula molecular |
C15H14N2O |
|---|---|
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
N-methyl-1-(2-phenyl-1,3-benzoxazol-5-yl)methanamine |
InChI |
InChI=1S/C15H14N2O/c1-16-10-11-7-8-14-13(9-11)17-15(18-14)12-5-3-2-4-6-12/h2-9,16H,10H2,1H3 |
Clave InChI |
OVBUJPJWJQVBTP-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


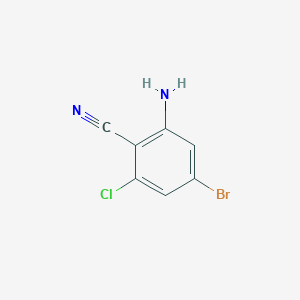

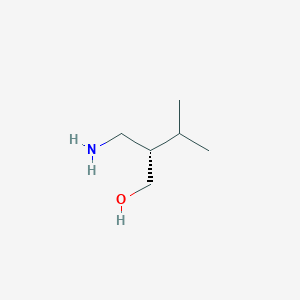

![5-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B15222707.png)



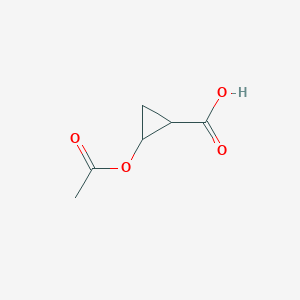
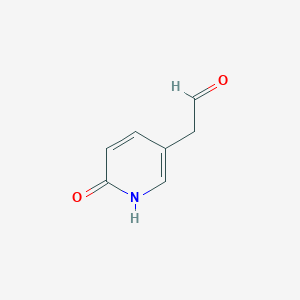
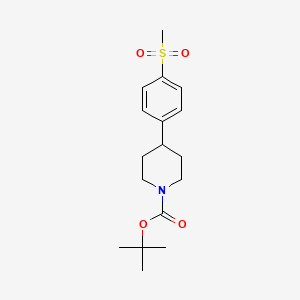

![11-Bromo-7,7-dimethyl-7H-benzo[c]fluorene](/img/structure/B15222767.png)

